3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline

Catalog No.
S13798165
CAS No.
M.F
C11H12BrN3
M. Wt
266.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]anilin...

Product Name

3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline

IUPAC Name

3-bromo-N-[(2-methylpyrazol-3-yl)methyl]aniline

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

InChI

InChI=1S/C11H12BrN3/c1-15-11(5-6-14-15)8-13-10-4-2-3-9(12)7-10/h2-7,13H,8H2,1H3

InChI Key

HEROFNJKFRAPQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2=CC(=CC=C2)Br

3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline is a chemical compound characterized by its unique molecular structure, which includes a bromine atom attached to a nitrogen-containing pyrazole moiety. The compound has the molecular formula C11H12BrN3C_{11}H_{12}BrN_3 and a molecular weight of approximately 266.14 g/mol. It is notable for its potential applications in medicinal chemistry and material science due to its structural features that facilitate various

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives depending on the reagents used.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, allowing for the synthesis of more complex structures .

Research indicates that 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline exhibits notable biological activity, particularly in the context of medicinal chemistry. Compounds with similar structures have shown potential as anticancer agents, with some derivatives displaying significant antiproliferative effects against various cancer cell lines. The mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π stacking .

The synthesis of 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline generally involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available 3-bromoaniline and 1-methyl-1H-pyrazole.
  • Reaction Conditions: The reaction is typically carried out in the presence of a base (such as sodium hydride or potassium carbonate) and a solvent (like dimethylformamide or dimethyl sulfoxide) at moderate temperatures (25–80°C) for several hours.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity .

The unique properties of 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline make it valuable in various fields:

  • Medicinal Chemistry: Its potential as an anticancer agent opens avenues for drug development targeting specific cancer types.
  • Material Science: The compound's ability to participate in diverse

Studies on the interactions of 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline with biological targets suggest that it may modulate enzyme activity or receptor binding through specific molecular interactions. These studies often employ techniques such as molecular docking and spectroscopic methods to elucidate binding affinities and interaction mechanisms .

Several compounds share structural similarities with 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Properties
3-BromoanilineBromine attached to an aniline ringSimpler structure; less functional diversity
5-Methyl-1H-benzotriazoleBenzotriazole derivativeExhibits different reactivity patterns; used in corrosion inhibition
3-Bromo-1-methyl-1H-pyrazoleBromine attached to a pyrazole ringSimilar bromination pattern but lacks aniline functionality
3-(1-Methyl-1H-pyrazol-5-yl)anilineAniline with a pyrazole substituentShares some biological activity but differs in substitution pattern

Uniqueness

The uniqueness of 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline lies in its combination of a brominated aniline structure with a pyrazole moiety. This configuration imparts distinct physicochemical properties and reactivity, making it particularly suitable for specialized applications in medicinal chemistry and material sciences .

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely adopted methodologies for synthesizing 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline derivatives [1]. These reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [2] [3]. The palladium catalyst facilitates the formation of carbon-nitrogen bonds between the bromo-substituted aniline moiety and the pyrazole methylamine component under relatively mild conditions.

The Buchwald-Hartwig amination emerges as the predominant cross-coupling strategy for constructing the target compound [4] [5]. This methodology enables the direct coupling of 3-bromoaniline with 1-methyl-1H-pyrazol-5-ylmethylamine using palladium catalysts in combination with phosphine ligands [1]. Typical reaction conditions employ palladium acetate or palladium dichloride precatalysts with bulky phosphine ligands such as XPhos or RuPhos at temperatures ranging from 90 to 120 degrees Celsius [4] [6].

Suzuki-Miyaura coupling provides an alternative approach utilizing boronic acid derivatives [7] [8]. In this methodology, the pyrazole component is converted to the corresponding boronic acid or boronate ester, which subsequently undergoes cross-coupling with 3-bromoaniline [9] [10]. Research demonstrates that electron-rich anilines exhibit enhanced reactivity in these transformations, with yields typically ranging from 70 to 95 percent under optimized conditions [7] .

Recent advances in palladium catalyst design have enabled significant reductions in catalyst loading while maintaining high efficiency [12] [13]. Studies show that modern catalyst systems can operate effectively at loadings as low as 0.1 to 1.0 mol percent palladium, representing a substantial improvement over traditional methodologies that required 5 to 15 mol percent catalyst [6] [13]. The choice of ligand profoundly influences both the reaction rate and selectivity, with bulky, electron-rich phosphines generally providing superior performance [4] [13].

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Reference
Palladium acetate/XPhos1001282 [1]
Palladium dichloride/RuPhos1101678 [4]
Palladium acetate/BINAP951874 [5]
Tetrakis(triphenylphosphine)palladium1202468 [6]

Solvent selection critically affects the outcome of palladium-catalyzed couplings [14] [15]. Polar aprotic solvents such as dimethylformamide, dimethoxyethane, and 1,4-dioxane typically provide optimal results by facilitating catalyst solubility and stabilizing reaction intermediates [7] [14]. The reaction atmosphere must be maintained under inert conditions to prevent catalyst deactivation through oxidation [6] [15].

Nucleophilic Substitution Strategies at the Aniline Moiety

Nucleophilic substitution reactions offer direct access to 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline through alkylation of the aniline nitrogen with appropriately functionalized pyrazole derivatives [16] [17]. The nucleophilic character of the aniline nitrogen enables efficient substitution reactions with electrophilic pyrazole methylating agents under basic conditions [18] [19].

Direct alkylation of 3-bromoaniline with 5-chloromethyl-1-methyl-1H-pyrazole represents the most straightforward nucleophilic approach [20] [18]. This reaction typically employs strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide [16] [17]. Reaction temperatures generally range from 25 to 80 degrees Celsius, with reaction times varying from 2 to 12 hours depending on the specific conditions employed [18] [21].

The regioselectivity of nucleophilic aromatic substitution can be influenced by the electronic properties of substituents on the aromatic ring [17] [19]. Electron-withdrawing groups such as the bromine substituent enhance the electrophilicity of adjacent positions, potentially leading to competitive reactions if multiple nucleophilic sites are present [17] [20]. Careful selection of reaction conditions and protecting group strategies helps minimize such side reactions.

Reductive amination provides an alternative nucleophilic strategy utilizing aldehyde or ketone intermediates [21] [22]. In this approach, 1-methyl-1H-pyrazol-5-carbaldehyde condenses with 3-bromoaniline to form an imine intermediate, which subsequently undergoes reduction with sodium borohydride or sodium cyanoborohydride [22] [21]. This methodology typically achieves yields of 70 to 90 percent under optimized conditions [21] [22].

Nucleophilic AgentBaseSolventTemperature (°C)Yield (%)
5-Chloromethyl-1-methyl-1H-pyrazoleSodium hydrideDimethylformamide6075
5-Bromomethyl-1-methyl-1H-pyrazolePotassium carbonateDimethyl sulfoxide8068
1-Methyl-1H-pyrazol-5-carbaldehydeSodium borohydrideMethanol2582
5-Tosylmethyl-1-methyl-1H-pyrazoleCesium carbonateAcetonitrile7071

The mechanism of nucleophilic substitution at the aniline moiety involves initial deprotonation of the aniline nitrogen to generate a nucleophilic amide anion [16] [23]. This anionic species subsequently attacks the electrophilic carbon center of the pyrazole methylating agent, displacing the leaving group through a classical substitution mechanism [18] [19]. The reaction rate depends significantly on the nature of the leaving group, with tosylates and mesylates generally exhibiting superior reactivity compared to halides [20] [19].

Protecting Group Strategies for Amino Functionality

Protecting group strategies play a crucial role in the synthesis of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline by temporarily masking the reactivity of the amino functionality during selective transformations [24] [25]. The highly nucleophilic nature of aniline necessitates protection to prevent unwanted side reactions during synthetic sequences involving electrophilic reagents [25] [26].

The tert-butoxycarbonyl protecting group represents the most widely employed strategy for aniline protection [27] [28]. Installation of the tert-butoxycarbonyl group proceeds smoothly using di-tert-butyl decarbonate in the presence of triethylamine at room temperature [28] [29]. This methodology achieves excellent yields while avoiding the formation of bis-protected products under carefully controlled conditions [28] [30]. The tert-butoxycarbonyl group exhibits exceptional stability toward nucleophilic and basic conditions while remaining readily cleavable under acidic conditions using trifluoroacetic acid [27] [30].

Carbobenzoxy protection offers an alternative strategy with complementary deprotection conditions [24] [31]. Installation employs benzyl chloroformate in the presence of sodium hydroxide at 0 degrees Celsius, providing the protected aniline in high yield [31] [24]. The carbobenzoxy group demonstrates stability under both acidic and basic conditions but can be selectively removed through catalytic hydrogenation using palladium on carbon [24] [31]. This orthogonal deprotection strategy proves particularly valuable in complex synthetic sequences requiring multiple protecting groups [30] [31].

Acetyl protection provides a cost-effective alternative for simpler synthetic applications [26] [25]. Acetylation proceeds readily using acetic anhydride in the presence of pyridine at room temperature [26] [25]. The resulting acetamide demonstrates moderate stability but can be hydrolyzed under both acidic and basic conditions [25] [26]. This protecting group proves especially useful for electrophilic aromatic substitution reactions where the acetyl group provides appropriate electronic modulation [25] [26].

Protecting GroupInstallation ReagentInstallation ConditionsRemoval ConditionsStability Profile
tert-ButoxycarbonylDi-tert-butyl decarbonateTriethylamine, room temperatureTrifluoroacetic acidBase stable, acid labile
CarbobenzoxyBenzyl chloroformateSodium hydroxide, 0°CHydrogen, palladium on carbonAcid/base stable
AcetylAcetic anhydridePyridine, room temperatureSodium hydroxide, heatAcid/base labile
FluorenylmethoxycarbonylFluorenylmethyl chloroformateSodium carbonate, room temperaturePiperidineBase labile, acid stable

The selection of appropriate protecting groups requires careful consideration of the synthetic sequence and compatibility with subsequent reaction conditions [24] [32]. Orthogonal protection strategies enable selective manipulation of multiple functional groups within complex molecular frameworks [30] [32]. Recent advances in protecting group chemistry have introduced more specialized groups such as the fluorenylmethoxycarbonyl group, which exhibits base-labile properties complementary to traditional acid-labile strategies [24] [32].

Protecting group removal must be conducted under conditions that preserve the integrity of other functional groups within the molecule [27] [30]. The bromine substituent in the target compound demonstrates stability under most deprotection conditions, though care must be taken to avoid reductive conditions that might affect the carbon-bromine bond [20] [30]. Systematic optimization of deprotection conditions ensures complete removal of the protecting group while minimizing degradation or side reactions [30] [27].

Optimization of Reaction Parameters for Improved Yield

Systematic optimization of reaction parameters represents a critical component in achieving high yields and reproducible results in the synthesis of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline [33] [34]. Multiple interdependent variables influence the reaction outcome, necessitating a methodical approach to parameter optimization [33] [8].

Temperature optimization constitutes one of the most significant factors affecting reaction yield and selectivity [35] [36]. Elevated temperatures generally accelerate reaction rates by increasing the kinetic energy of reactants, but excessive temperatures can promote unwanted side reactions and decomposition pathways [35] [37]. Research demonstrates that optimal temperatures typically range from 80 to 120 degrees Celsius for palladium-catalyzed cross-coupling reactions, with specific optima varying based on the substrate and catalyst system employed [38] [36].

Catalyst loading optimization balances reaction efficiency with economic considerations [12] [8]. Higher catalyst loadings generally improve reaction rates and conversions but increase costs and complicate product purification [12] [13]. Modern catalyst systems enable effective transformations at loadings as low as 0.1 to 1.0 mol percent, though substrate-dependent optimization remains necessary [12] . Studies indicate that catalyst loading exhibits a logarithmic relationship with reaction rate, with diminishing returns observed beyond optimal concentrations [12] [8].

Solvent effects profoundly influence reaction kinetics, selectivity, and product isolation [15] [39]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide typically enhance reaction rates by stabilizing charged intermediates and transition states [15] [14]. However, solvent choice must also consider substrate solubility, catalyst stability, and ease of product workup [39] [15]. Mixed solvent systems sometimes provide superior performance by optimizing multiple parameters simultaneously [7] [15].

ParameterOptimal RangeImpact on YieldOptimization Strategy
Temperature80-120°CHighStepwise increase from room temperature
Catalyst Loading0.1-5.0 mol%Medium-HighStart low, increase if conversion incomplete
Reaction Time2-24 hoursMediumMonitor by thin-layer chromatography
Solvent SystemPolar aproticHighScreen multiple solvents systematically
Base Equivalents1.0-3.0 equivalentsMediumUse slight excess to ensure complete conversion

Reaction time optimization requires balancing conversion efficiency with the potential for product decomposition or side reactions [33] [36]. Extended reaction times may improve conversions for sluggish transformations but can also lead to over-reaction or catalyst deactivation [33] [40]. Real-time monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography enable precise determination of optimal reaction endpoints [33] [41].

Concentration effects influence both reaction kinetics and practical considerations such as solvent usage and reactor volume requirements [15] [42]. Higher concentrations generally accelerate bimolecular reactions but may also promote aggregation or precipitation issues [15] [33]. Optimal concentrations typically range from 0.1 to 1.0 molar, with specific values depending on substrate solubility and reaction mechanism [33] [34].

Statistical design of experiments methodologies provide systematic approaches for multi-parameter optimization [33] [43]. These techniques enable efficient exploration of parameter space while minimizing the number of required experiments [33] [8]. Response surface methodology and factorial designs prove particularly valuable for identifying optimal conditions and understanding parameter interactions [33] [44].

Microwave-assisted synthesis represents an emerging optimization strategy that can dramatically reduce reaction times while maintaining or improving yields [45] [36]. Microwave heating provides rapid and uniform temperature control, often enabling reactions to proceed efficiently at higher temperatures than conventional heating methods [45] [36]. Research demonstrates that microwave conditions can reduce reaction times from hours to minutes while achieving comparable or superior yields [36] [45].

The solubility characteristics of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline are governed by the interplay between its structural components and the nature of the solvent systems. Understanding these solubility patterns is crucial for predicting the compound's behavior in various chemical and biological environments.

Aqueous Solubility Characteristics

Based on structural analysis and comparison with related compounds, 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline exhibits limited water solubility. The compound's aqueous solubility is significantly influenced by the presence of the bromine substituent and the overall molecular architecture. Comparative studies of structurally related compounds provide insight into expected solubility behavior [2] [3] [4].

Aniline, the parent aromatic amine, demonstrates moderate water solubility with 3.6 g/100 mL at 20°C [3]. However, the introduction of halogen substituents dramatically reduces aqueous solubility. 4-Bromoaniline exhibits very limited water solubility, classified as insoluble with less than 0.1 g/100 mL at 23°C [4] [5]. Similarly, 2-bromoaniline demonstrates poor water solubility at 0.949 g/L [6] [7].

The pyrazole moiety in the target compound contributes some polar character, as pyrazole itself is soluble in water with solubility reaching 205.64 mM [8] [9]. The nitrogen-rich structure of the pyrazole ring facilitates hydrogen bonding interactions with water molecules [1]. However, the presence of the methyl substituent and the methylene linker to the brominated aniline significantly reduces the overall polarity and hydrogen bonding capability.

Compound ComponentWater SolubilityContributing Factors
Aniline3.6 g/100 mL at 20°C [3]Moderate polarity, amino group hydrogen bonding
Pyrazole205.64 mM [8]Nitrogen-rich heterocycle, strong hydrogen bonding
4-Bromoaniline<0.1 g/100 mL [4]Reduced polarity from bromine substitution
2-Bromoaniline0.949 g/L [7]Limited polar interactions

Organic Solvent Solubility Patterns

3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline demonstrates enhanced solubility in organic solvents compared to aqueous systems. The compound's solubility in organic media is governed by the relatively low polarity of the molecular framework and the ability to form favorable intermolecular interactions with organic solvent molecules.

Aniline derivatives typically exhibit excellent solubility in organic solvents. Aniline itself is soluble in all organic solvents including alcohol, ether, and benzene due to low polarity in amines and weaker intermolecular hydrogen bonding within the amine structure compared to water [2]. This pattern extends to halogenated anilines, where 4-bromoaniline shows good solubility in alcohol and ether despite its reduced water solubility [5] [10].

The pyrazole component also contributes favorably to organic solvent solubility. Pyrazole demonstrates solubility in chloroform and methanol, as well as alcohol, ether, and benzene [11] [9]. The aromatic character of the pyrazole ring enables π-π stacking interactions and favorable van der Waals forces with organic solvents.

Solvent ClassExpected SolubilityMolecular Interactions
Alcohols (ethanol, methanol)Good to excellent [2] [5]Hydrogen bonding with amino groups, dipole interactions
Ethers (diethyl ether)Good to excellent [2] [5]Dipole-induced dipole interactions, van der Waals forces
Aromatic solvents (benzene, toluene)Good [2] [12]π-π stacking interactions, aromatic compatibility
Chlorinated solventsGood [11]Dipole interactions, halogen bonding

Polarity-Dependent Solubility Mechanisms

The solubility behavior of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline in different solvent systems reflects the compound's intermediate polarity characteristics. The molecular structure contains both polar and non-polar regions, creating an amphiphilic character that influences solvent interactions.

The presence of the bromine atom at the meta position of the aniline ring enhances electrophilic substitution potential while reducing overall molecular polarity [1]. The pyrazole ring's nitrogen-rich structure facilitates hydrogen bonding and π-π stacking interactions, contributing polar character to the molecule [1]. The methylene linker provides conformational flexibility while maintaining connectivity between the two aromatic systems.

Structural analysis indicates that the compound's LogP value would likely fall in the range of 2-4, suggesting moderate lipophilicity. This prediction is based on structural similarity to related compounds where 4-bromoaniline derivatives typically exhibit LogP values indicating preferential solubility in organic phases over aqueous systems.

Structural FeaturePolarity ContributionSolvent Interaction
Brominated anilineReduced polarity [4]Enhanced organic solvent compatibility
Methylated pyrazoleModerate polarity [8]Balanced polar/non-polar interactions
Methylene linkerHydrophobic spacerIncreased molecular flexibility
Overall moleculeIntermediate polarityAmphiphilic solubility behavior

Thermal Decomposition Patterns via TGA-DSC Analysis

Thermal decomposition analysis of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline requires comprehensive understanding of the thermal behavior exhibited by its constituent structural components. While direct thermal analysis data for this specific compound is not available in current literature, extrapolation from related pyrazole-aniline systems and halogenated aromatics provides valuable insights into expected decomposition patterns.

Pyrazole Ring Thermal Stability

Pyrazole-containing compounds generally exhibit notable thermal stability due to the aromatic character and nitrogen coordination within the five-membered ring structure. Research on pyrazole derivatives indicates that substituted pyrazoles can maintain structural integrity at elevated temperatures before undergoing decomposition [13] [14].

Studies on related pyrazole systems reveal thermal decomposition temperatures ranging from 260°C to 350°C for various substituted pyrazoles [15]. The presence of methyl substitution at the N1 position typically enhances thermal stability compared to unsubstituted pyrazoles. Thermogravimetric analysis of pyrazole derivatives shows that decomposition often occurs through multiple stages, with initial weight loss corresponding to the elimination of substituent groups followed by ring degradation [16].

Energetic pyrazole materials demonstrate thermal decomposition onset temperatures between 238°C and 397°C depending on substituent patterns [14]. The pyrazole-triazole backbone systems show particularly high thermal stability, with some compounds maintaining structural integrity up to 318°C, exceeding the stability of benchmark materials like HNS [14].

Pyrazole Derivative TypeDecomposition TemperatureThermal Stability Factors
Simple methylated pyrazoles260-300°C [15]Aromatic stabilization, methyl protection
Energetic pyrazole systems238-397°C [14]Nitrogen-rich framework, substituent effects
Pyrazole-triazole hybrids318-397°C [14]Enhanced backbone stability

Aniline Component Decomposition Behavior

Brominated anilines exhibit characteristic thermal decomposition patterns that reflect the influence of halogen substitution on aromatic amine thermal stability. The presence of bromine substituents generally reduces thermal stability compared to unsubstituted anilines due to the weaker C-Br bond compared to C-H bonds.

Thermal analysis of aniline derivatives indicates that decomposition typically initiates with the cleavage of the C-N bond or elimination of the amino group [17]. The brominated derivatives show thermal decomposition can lead to release of irritating gases and vapors, including hydrogen bromide and nitrogen-containing fragments [17].

Studies on halogenated aromatic compounds reveal that thermal decomposition often proceeds through radical mechanisms, with bromine elimination occurring at relatively low temperatures compared to other halogens. The meta-substitution pattern in 3-bromoaniline derivatives affects the thermal decomposition pathway by influencing the electronic distribution within the aromatic ring.

Thermal ProcessTemperature RangeDecomposition Products
Initial amino group elimination200-250°CNitrogen-containing fragments
Bromine elimination250-300°CHydrogen bromide, aromatic radicals
Aromatic ring degradation300-400°CCarbon fragments, residual char

Integrated TGA-DSC Analysis Interpretation

Thermogravimetric analysis coupled with differential scanning calorimetry provides comprehensive thermal characterization of complex organic molecules. For 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline, TGA-DSC analysis would be expected to reveal multiple thermal events corresponding to the sequential decomposition of different molecular components [18] [19].

The expected TGA profile would likely show an initial weight loss between 100-150°C corresponding to any residual solvent or moisture elimination. The first significant decomposition event would be anticipated around 200-250°C, potentially involving the cleavage of the methylene linker connecting the pyrazole and aniline components [20] [21].

DSC analysis would provide complementary information about the energetic aspects of decomposition. Endothermic events would correspond to bond-breaking processes, while exothermic events would indicate secondary reactions or combustion processes. The presence of the bromine substituent would likely generate exothermic decomposition due to the formation of hydrogen bromide [19].

Analysis Temperature RangeExpected TGA BehaviorDSC Characteristics
25-150°CMinor weight loss (1-3%) [21]Baseline establishment
150-250°CInitial decomposition (10-20%)Endothermic linker cleavage
250-350°CMajor decomposition (40-60%)Exothermic fragmentation
350-500°CFinal pyrolysis (20-30%)Complex thermal events

Decomposition Kinetics and Mechanisms

The thermal decomposition kinetics of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline would be expected to follow multi-step reaction pathways characteristic of complex heterocyclic compounds. Kinetic analysis of similar pyrazole-aniline systems suggests that decomposition proceeds through initial rate-determining steps followed by rapid secondary reactions [20] [22].

Activation energy calculations for related compounds indicate that pyrazole ring opening typically requires 160-200 kJ/mol, while aromatic amine decomposition shows activation energies in the range of 120-180 kJ/mol [13]. The presence of the methylene linker would likely provide a lower energy pathway for initial fragmentation, with activation energies potentially in the 80-120 kJ/mol range.

Mechanistic studies on similar compounds suggest that thermal decomposition initiates with homolytic cleavage of the weakest bonds, likely the methylene-nitrogen connections [22]. This is followed by radical propagation reactions leading to the formation of various decomposition products including small molecular fragments and aromatic residues.

Decomposition StageActivation Energy RangePrimary Products
Linker cleavage80-120 kJ/molPyrazole and aniline fragments
Pyrazole decomposition160-200 kJ/mol [13]Nitrogen gas, carbon fragments
Aniline degradation120-180 kJ/molAmmonia, aromatic residues

pH-Dependent Stability in Aqueous Media

The pH-dependent stability of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline in aqueous environments is governed by the ionization behavior of its constituent functional groups and the resulting changes in molecular conformation and reactivity. Understanding these pH effects is crucial for predicting the compound's behavior in biological systems and environmental conditions.

Ionization Equilibria and pKa Considerations

The compound contains multiple ionizable sites that contribute to its pH-dependent behavior. The aniline amino group represents the primary basic site, while the pyrazole nitrogen atoms provide additional sites for protonation under acidic conditions. The ionization state of these groups significantly influences the compound's stability and reactivity.

Aniline derivatives typically exhibit pKa values around 4.6 for the conjugate acid of the amino group [3]. The presence of the bromine substituent at the meta position would be expected to slightly reduce this pKa value due to the electron-withdrawing effect of the halogen, potentially lowering it to approximately 4.2-4.4. This acidification effect is consistent with observations for other meta-substituted anilines [23].

The pyrazole component introduces additional complexity to the ionization behavior. Pyrazole itself has a pKa of 2.49 [11] [9], indicating that it can be protonated under moderately acidic conditions. The methyl substitution at the N1 position would slightly increase this pKa value, as alkyl groups generally provide electron-donating effects that stabilize the neutral form.

Functional GroupExpected pKapH Range for Protonation
Aniline amino group4.2-4.4pH < 6 (>90% protonated)
Pyrazole N2 nitrogen2.8-3.2pH < 1 (>90% protonated)
Overall moleculeMultiple equilibriaComplex pH dependence

Acidic Conditions Stability

Under acidic conditions (pH < 3), 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline would exist predominantly in its protonated forms. The aniline amino group would be extensively protonated to form the anilinium cation, while the pyrazole nitrogen would also undergo protonation at very low pH values.

Studies on brominated anilines under acidic conditions reveal that protonation of the amino group generally enhances stability against oxidative processes but may increase susceptibility to nucleophilic attack at the aromatic ring [23]. The positive charge on the nitrogen reduces electron density in the aromatic system, making it less reactive toward electrophilic substitution but more susceptible to nucleophilic aromatic substitution.

The stability of brominated anilines in acidic aqueous solutions is generally good, with decomposition rates being relatively slow compared to neutral or basic conditions. However, prolonged exposure to strong acids may lead to hydrolysis of the C-Br bond, particularly at elevated temperatures [24] [25].

pH RangePredominant SpeciesStability Characteristics
pH 0-1Fully protonatedHigh stability, reduced reactivity
pH 1-3Partially protonatedModerate stability, pH-dependent equilibria
pH 3-4Mixed ionization statesTransition region, variable stability

Neutral pH Behavior

At physiological pH (around 7.4), 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline would exist predominantly in its neutral form with the aniline amino group largely deprotonated. This represents the most stable ionization state for the compound under biological conditions.

The neutral form exhibits enhanced susceptibility to oxidative processes compared to the protonated form. Aniline derivatives are known to undergo oxidation in neutral aqueous solutions, particularly in the presence of dissolved oxygen or other oxidizing agents [2]. The oxidation typically proceeds through the formation of quinone-imine intermediates and can lead to the formation of colored polymeric products.

The pyrazole component remains largely neutral at physiological pH, as its pKa is well below the solution pH. This maintains the aromatic character of the pyrazole ring and its ability to participate in π-π stacking interactions and hydrogen bonding with biological molecules [26].

Solution ConditionsMolecular StateExpected Stability
Physiological pH (7.4)Predominantly neutralModerate stability, oxidation susceptible
Buffered systemsStabilized neutral formEnhanced stability
Presence of antioxidantsProtected from oxidationImproved long-term stability

Basic Conditions Reactivity

Under basic conditions (pH > 9), 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline exhibits reduced stability due to increased reactivity of the deprotonated amino group and potential hydroxide-mediated reactions. The aniline amino group becomes more nucleophilic in basic solution, increasing its reactivity toward electrophilic species.

Studies on halogenated anilines under basic conditions show increased susceptibility to nucleophilic aromatic substitution reactions, where hydroxide ions can displace the bromine substituent [23]. This reaction is particularly favored for meta-substituted systems where the electron-withdrawing effect of the amino group activates the aromatic ring toward nucleophilic attack.

The basic conditions also promote oxidative degradation processes. Aniline derivatives undergo rapid oxidation in alkaline solutions, leading to the formation of quinone-imine species and subsequent polymerization reactions [24]. These processes result in darkening of solutions and loss of the original compound.

Basic ConditionsDegradation PathwaysStability Implications
pH 9-11Nucleophilic substitution, oxidationReduced stability, color formation
pH > 11Rapid oxidation, polymerizationPoor stability, significant degradation
Presence of oxygenAccelerated oxidationSeverely compromised stability

Buffer Effects and Stabilization Strategies

The stability of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline in aqueous media can be significantly enhanced through the use of appropriate buffer systems and stabilizing additives. Buffer selection should consider both the pH range of interest and the potential for buffer components to interact with the compound.

Phosphate buffers are generally suitable for maintaining physiological pH while providing minimal interference with the compound's stability. However, at very low pH values, the phosphate system becomes less effective, and alternative buffers such as citrate or acetate may be preferred [27] [28].

The addition of antioxidants such as ascorbic acid or reduced glutathione can significantly improve stability by preventing oxidative degradation pathways. These compounds scavenge reactive oxygen species and prevent the formation of radical intermediates that initiate polymerization reactions [29].

Stabilization StrategyMechanismEffectiveness
Phosphate bufferingpH control, ionic strengthGood for pH 6-8
Antioxidant additionRadical scavengingExcellent for oxidation prevention
Inert atmosphereOxygen exclusionHigh for preventing oxidative degradation
Temperature controlReduced reaction ratesModerate to good

Photochemical Reactivity Under UV-Vis Irradiation

The photochemical behavior of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline under ultraviolet and visible light irradiation involves complex photophysical and photochemical processes that reflect the electronic properties of both the pyrazole and brominated aniline components. Understanding these photochemical transformations is essential for predicting the compound's stability under light exposure and its potential environmental fate.

Electronic Absorption Characteristics

The electronic absorption spectrum of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline is expected to exhibit multiple absorption bands corresponding to different chromophoric systems within the molecule. The compound contains two primary aromatic systems: the pyrazole heterocycle and the brominated aniline moiety, each contributing distinct electronic transitions.

Pyrazole derivatives typically exhibit absorption maxima in the UV region around 210-280 nm, corresponding to π→π* transitions within the heterocyclic ring system [30]. The methyl substitution at the N1 position may cause slight bathochromic shifts in these transitions due to hyperconjugative effects. Studies on similar pyrazole systems indicate that electronic absorption coefficients are typically in the range of 10^4 M^-1 cm^-1 [30].

Brominated anilines show characteristic absorption patterns with λmax values typically appearing around 280-300 nm for π→π* transitions and longer wavelength absorptions around 320-350 nm corresponding to n→π* transitions involving the amino group [31]. The presence of the bromine substituent generally causes red-shifts in these transitions due to heavy atom effects and increased conjugation.

ChromophoreAbsorption MaximumTransition TypeExtinction Coefficient
Pyrazole ring210-280 nm [30]π→π* transitions~10^4 M^-1 cm^-1
Brominated aniline280-350 nm [31]π→π, n→π transitions10^3-10^4 M^-1 cm^-1
Extended conjugation300-400 nmCharge transferVariable

UV Photodegradation Pathways

Under UV irradiation, 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline is expected to undergo photochemical transformations involving both homolytic and heterolytic bond cleavage processes. The photodegradation mechanisms are likely to parallel those observed for related pyrazole-aniline systems and halogenated aromatics.

Studies on fipronil, a structurally related phenylpyrazole compound, demonstrate that UV irradiation leads to multiple photodegradation pathways [32] [33]. The primary pathway involves desulfuration reactions, while alternative pathways lead to pyrazole ring cleavage and formation of aniline derivatives. These studies indicate that photodegradation can result in the formation of numerous minor photoproducts with varying degrees of biological activity.

The carbon-bromine bond in the aniline component represents a particularly photolabile site. UV irradiation can promote homolytic cleavage of the C-Br bond, generating bromine radicals and aromatic radical species [34] [35]. These radicals can subsequently participate in various secondary reactions including hydrogen abstraction, dimerization, and reactions with molecular oxygen.

Photodegradation ProcessWavelength RangePrimary Products
C-Br bond homolysis280-320 nmBromine radicals, aromatic radicals
Pyrazole ring opening250-300 nm [36]Ring-opened intermediates
Methylene linker cleavage300-350 nmSeparate pyrazole and aniline fragments

Visible Light Photochemistry

The response of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline to visible light irradiation depends on the extent of electronic absorption in the 400-700 nm region. While the primary absorption bands lie in the UV region, extended conjugation and charge transfer interactions may provide some visible light absorption capability.

Recent studies on brominated organic compounds demonstrate that visible light can promote bromination and debromination reactions through radical mechanisms [34] [37]. The formation of bromine molecules during photochemical reactions can be detected through UV-visible spectroscopy, confirming the occurrence of photochemical transformations even under mild irradiation conditions.

The photochemical transformation of pyrazole-containing compounds under visible light has been investigated for various applications [38]. These studies reveal that pyrazole derivatives can undergo C-N bond cleavage processes when irradiated with visible light, leading to the formation of substituted pyrazoles through homolytic mechanisms.

Visible Light ProcessWavelength RangeMechanism
Charge transfer excitation400-500 nmIntermolecular electron transfer
Bromine radical formation450-550 nm [34]Photoinduced radical generation
Extended conjugation effects400-600 nmBathochromic absorption enhancement

Photostability Assessment and Environmental Implications

The photostability of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline under environmental light conditions represents an important consideration for its environmental fate and persistence. Assessment of photostability requires consideration of both direct photolysis and sensitized photodegradation processes.

Direct photolysis rates depend on the overlap between the compound's absorption spectrum and the solar radiation spectrum. The UV-B region (280-320 nm) is particularly important for environmental photodegradation, as this represents the shortest wavelength range that reaches the Earth's surface in significant quantities [29]. Compounds with strong absorption in this region typically exhibit rapid environmental photodegradation.

Brominated anilines are generally considered photosensitive compounds that undergo degradation when exposed to sunlight [39]. The presence of the pyrazole moiety may provide additional photochemical pathways that could either enhance or inhibit overall photodegradation depending on the specific reaction mechanisms involved.

Environmental FactorPhotodegradation ImpactStability Implications
Solar UV radiationEnhanced degradationReduced environmental persistence
Atmospheric oxygenSecondary oxidationAccelerated breakdown
Aquatic environmentAltered absorptionModified photochemical pathways
Sediment interactionReduced light exposureEnhanced stability

Mechanistic Considerations and Product Formation

The photochemical reactions of 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline likely proceed through multiple competing pathways involving different excited state processes. Understanding these mechanisms provides insight into the types of photoproducts that may be formed and their potential biological and environmental significance.

Photochemical studies on related compounds suggest that the initial step involves electronic excitation to singlet excited states, followed by potential intersystem crossing to triplet states [36] [30]. The subsequent reactivity depends on the nature of the excited state and the availability of reaction partners such as oxygen, water, or other organic molecules.

The formation of photoproducts can occur through various mechanisms including α-cleavage reactions, photosubstitution processes, and photosensitized oxidation [29]. These reactions may lead to the formation of products with altered toxicological profiles compared to the parent compound, necessitating careful evaluation of photodegradation products.

Photochemical MechanismProducts FormedEnvironmental Significance
Homolytic bond cleavageRadical fragmentsPotential for further reactions
PhotosubstitutionSubstituted derivativesAltered biological activity
Photosensitized oxidationOxygenated productsEnhanced water solubility
Ring opening reactionsAcyclic productsReduced aromatic character

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

265.02146 g/mol

Monoisotopic Mass

265.02146 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types